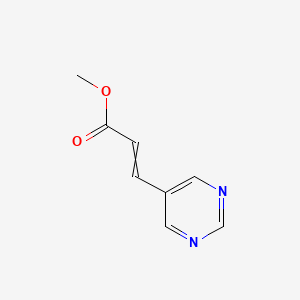

Methyl 3-pyrimidin-5-ylprop-2-enoate

説明

Methyl 3-pyrimidin-5-ylprop-2-enoate is a methyl ester derivative featuring a conjugated α,β-unsaturated ester backbone linked to a pyrimidin-5-yl substituent. Its structure combines a reactive enoate moiety with a pyrimidine heterocycle, a motif common in pharmaceuticals, agrochemicals, and organic synthesis intermediates. The compound’s reactivity is influenced by the electron-deficient pyrimidine ring and the electrophilic α,β-unsaturated ester system, making it a candidate for nucleophilic addition or cycloaddition reactions.

特性

CAS番号 |

224776-14-1; 866621-24-1 |

|---|---|

分子式 |

C8H8N2O2 |

分子量 |

164.164 |

IUPAC名 |

methyl 3-pyrimidin-5-ylprop-2-enoate |

InChI |

InChI=1S/C8H8N2O2/c1-12-8(11)3-2-7-4-9-6-10-5-7/h2-6H,1H3 |

InChIキー |

XGHMTMQOSKKDGC-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1=CN=CN=C1 |

溶解性 |

not available |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Comparisons

Methyl 3-pyrimidin-5-ylprop-2-enoate shares functional groups with several esters and heterocyclic compounds:

- Methyl Salicylate: A simple aromatic ester with analgesic properties. Unlike Methyl 3-pyrimidin-5-ylprop-2-enoate, methyl salicylate lacks an α,β-unsaturated system and a nitrogen-rich heterocycle, resulting in lower electrophilicity and distinct biological activity .

- Methyl Acrylate : An α,β-unsaturated ester without heterocyclic substitution. Its reactivity in polymerization and Michael additions is well-documented, but the absence of a pyrimidine group limits its application in medicinal chemistry.

- Pyrimidine Derivatives: Compounds like 5-fluorouracil or pyrimethamine incorporate pyrimidine rings but lack the ester functionality, emphasizing the unique hybrid nature of Methyl 3-pyrimidin-5-ylprop-2-enoate.

Physicochemical Properties

A hypothetical comparison of key properties is outlined below, leveraging data from methyl esters and pyrimidine-containing compounds in the evidence:

Computational and Crystallographic Insights

Density functional theory (DFT) studies, as described in Becke’s work , could predict thermochemical properties (e.g., bond dissociation energies) and electronic structure. Crystallographic refinement tools like SHELXL might resolve its solid-state conformation, critical for understanding intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。